3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one

Quinazolinone Piperidine Structure-Activity Relationship

3-(1-(3-Chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034534-75-1) is a synthetic small-molecule member of the quinazolin-4(3H)-one-type piperidine compound class, defined by a quinazolinone core N3-linked to a piperidine ring bearing a 3-chloro-4-fluorobenzoyl substituent. Its molecular formula is C20H17ClFN3O2 with a molecular weight of 385.82 g/mol, and predicted physicochemical properties include a calculated density of 1.4±0.1 g/cm³, a boiling point of 664.7±55.0 °C at 760 mmHg, and an XLogP3-AA of 3.8.

Molecular Formula C20H17ClFN3O2
Molecular Weight 385.82
CAS No. 2034534-75-1
Cat. No. B2395103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034534-75-1
Molecular FormulaC20H17ClFN3O2
Molecular Weight385.82
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)Cl)N3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C20H17ClFN3O2/c21-16-10-13(7-8-17(16)22)19(26)24-9-3-4-14(11-24)25-12-23-18-6-2-1-5-15(18)20(25)27/h1-2,5-8,10,12,14H,3-4,9,11H2
InChIKeyPHIRHNYSNGBLJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(3-Chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034534-75-1): Compound Identity and Procurement Baseline


3-(1-(3-Chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034534-75-1) is a synthetic small-molecule member of the quinazolin-4(3H)-one-type piperidine compound class, defined by a quinazolinone core N3-linked to a piperidine ring bearing a 3-chloro-4-fluorobenzoyl substituent [1]. Its molecular formula is C20H17ClFN3O2 with a molecular weight of 385.82 g/mol, and predicted physicochemical properties include a calculated density of 1.4±0.1 g/cm³, a boiling point of 664.7±55.0 °C at 760 mmHg, and an XLogP3-AA of 3.8 . The compound is primarily sourced through specialist chemical suppliers and is positioned within the broader quinazolin-4(3H)-one piperidine patent space, notably related to WO2014102589A1, which claims such compounds as therapeutic agents for pain [2].

Why In-Class Quinazolinone-Piperidine Analogs Cannot Simply Replace 3-(1-(3-Chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034534-75-1)


The quinazolin-4(3H)-one-type piperidine compound class exhibits pronounced structure-activity relationship (SAR) sensitivity, where seemingly minor modifications to the benzoyl substituent, piperidine linker position, or quinazolinone core substitution pattern can produce divergent pharmacological profiles [1]. As articulated in the foundational patent for this compound class, specific substitution patterns—including the identity and position of halogen atoms on the benzoyl ring—are critical determinants of target engagement, potency, and off-target liability [1]. For 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one, the 3-chloro-4-fluorobenzoyl motif and the piperidin-3-yl attachment point to the quinazolinone N3 position constitute a defined pharmacophoric arrangement that cannot be assumed equivalent to analogs bearing, for example, a 4-fluorobenzoyl group alone or a piperidin-4-yl linkage. Procurement decisions that disregard these specific structural features risk introducing compounds with unverified biological activity into research programs reliant on consistent SAR progression.

Quantitative Differentiation Evidence for 3-(1-(3-Chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034534-75-1) Versus Closest Analogs


Structural Differentiation: 3-Chloro-4-Fluorobenzoyl Substituent Versus 4-Fluorobenzoyl-Only Analogs

The target compound incorporates a 3-chloro-4-fluorobenzoyl group at the piperidine nitrogen. The presence of the chlorine atom at the meta position of the benzoyl ring, in addition to the para fluorine, is a structural feature not universally shared by close analogs within the quinazolin-4(3H)-one piperidine series, where many disclosed compounds bear a simpler 4-fluorobenzoyl substituent [1]. This halogenation pattern is predicted to influence lipophilicity (XLogP3-AA = 3.8) and electronic distribution on the aryl ring, which may affect target binding interactions . While direct comparative bioactivity data for this specific compound are not publicly available, the patent literature explicitly teaches that the identity and position of halogen substituents on the benzoyl moiety are critical variables governing pharmacological activity within this compound class [1].

Quinazolinone Piperidine Structure-Activity Relationship

Piperidine Linker Position: N3-(Piperidin-3-yl) Versus Piperidin-4-yl or Piperidin-1-yl Attachment

The target compound connects the piperidine ring to the quinazolin-4(3H)-one core via the piperidine 3-position (meta relationship to the piperidine nitrogen). Many commercially available quinazolinone-piperidine compounds employ a piperidin-4-yl or piperidin-1-yl attachment mode [1]. This regioisomeric variation alters the spatial orientation of the quinazolinone core relative to the N-benzoylpiperidine unit, which can produce distinct conformational preferences and, in turn, differential target binding [1]. The patent literature encompassing this compound class explicitly claims compounds with diverse piperidine attachment points (including piperidin-3-yl) as separate embodiments, recognizing that connector regiochemistry is a meaningful SAR determinant [1].

Quinazolinone Regioisomerism Drug Design

Physicochemical Differentiation: Lipophilicity and Drug-Likeness Parameters

The target compound possesses a predicted XLogP3-AA value of 3.8 . This places the compound in a lipophilicity range that balances membrane permeability with aqueous solubility—a critical parameter for compounds intended for cellular assays or in vivo evaluation. By comparison, a proximate structural analog, 1-(3-chloro-4-fluorobenzoyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one (CAS 1251683-12-1), which features a spiro junction rather than a direct N-piperidinyl linkage and additional methyl substitution on the quinazolinone ring, has a molecular weight of 401.87 g/mol and a predicted density of 1.4±0.1 g/cm³ . The lower molecular weight and distinct scaffold architecture of the target compound may confer advantages in ligand efficiency metrics, although direct comparative biological data remain unavailable in the public domain.

Lipophilicity Drug-likeness Physicochemical Properties

Patent Landscape Positioning: Quinazolin-4(3H)-one Piperidine Class with Purported Reduced Side Effects

The patent family associated with quinazolin-4(3H)-one-type piperidine compounds (WO2014102589A1 and related filings) claims that certain embodiments within this class effectively treat chronic or acute pain while producing fewer or reduced side effects compared to previously available compounds [1]. While this claim is a class-level assertion and does not provide compound-specific quantitative side-effect data for CAS 2034534-75-1, it establishes a therapeutic differentiation premise for the structural class to which the target compound belongs. Procurement of the specific CAS 2034534-75-1 compound enables research directed at validating or refuting these class-level claims in defined experimental systems, where the precise substitution pattern may be a determinant of the claimed therapeutic window.

Pain Therapeutic Index Patent

Recommended Application Scenarios for 3-(1-(3-Chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034534-75-1)


Structure-Activity Relationship (SAR) Studies on Quinazolin-4(3H)-one Piperidine Pain Therapeutics

The compound is suited as a defined SAR probe within quinazolin-4(3H)-one piperidine programs targeting pain, as articulated in the WO2014102589A1 patent family [1]. Its specific 3-chloro-4-fluorobenzoyl substitution and piperidin-3-yl attachment point enable systematic comparison with analogs bearing alternative halogenation patterns or linker regiochemistries. Researchers can use this compound to deconvolute the contribution of the chlorine substituent and the meta-piperidine linkage to target affinity, selectivity, and functional activity.

Ligand Efficiency Assessment in Fragment-Based or Lead-Optimization Programs

With a molecular weight of 385.82 g/mol and a predicted XLogP3-AA of 3.8 , this compound occupies a physicochemical space compatible with lead-like criteria. Procurement of this specific compound enables its evaluation in ligand efficiency metrics (e.g., LE, LLE, LELP) relative to higher-molecular-weight spiro-analogs such as CAS 1251683-12-1, supporting go/no-go decisions in hit-to-lead progression.

Patent-Landscape Navigation and Freedom-to-Operate Analysis

Organizations conducting freedom-to-operate assessments or designing patent-circumvention strategies in the quinazolin-4(3H)-one piperidine space can use this compound as a reference standard representing the specific piperidin-3-yl, 3-chloro-4-fluorobenzoyl substitution embodiment disclosed in WO2014102589A1 [1]. Comparative testing against internal candidates can clarify whether novel analogs fall outside the scope of existing patent claims.

Pharmacophore Model Validation in Computational Chemistry Workflows

The defined three-dimensional arrangement of the quinazolinone core, piperidine linker, and 3-chloro-4-fluorobenzoyl group makes this compound a suitable validation ligand for pharmacophore models derived from the quinazolin-4(3H)-one piperidine class [1]. Its predicted physicochemical properties (density, logP) can also serve as benchmarking values for in silico ADME prediction models being calibrated for this chemical series.

Quote Request

Request a Quote for 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.